

# Application Notes and Protocols for Copper-64 Labeling of NOTA-Conjugated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | NOTA-NHS ester |           |
| Cat. No.:            | B3098554       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) to peptides and subsequent radiolabeling with Copper-64 (<sup>64</sup>Cu) for use in Positron Emission Tomography (PET) imaging.

## Introduction

Copper-64 is a positron-emitting radionuclide with a half-life of 12.7 hours, making it well-suited for PET imaging of biological processes with varying pharmacokinetic profiles, from small peptides to larger antibodies.[1] The chelator NOTA forms highly stable complexes with Copper-64, which is crucial for preventing the in vivo dissociation of the radionuclide and subsequent non-specific uptake in tissues like the liver.[2][3] This stability makes <sup>64</sup>Cu-NOTA-peptide conjugates promising radiotracers for targeted cancer imaging and other applications. [2][4]

This document outlines the essential procedures for preparing <sup>64</sup>Cu-labeled NOTA-peptides, including the conjugation of NOTA to a peptide of interest, the radiolabeling reaction with <sup>64</sup>Cu, and the necessary quality control measures to ensure the final product is suitable for preclinical and clinical research.

# **Key Experimental Data Summary**



The following tables summarize quantitative data from various studies on <sup>64</sup>Cu-labeled NOTA-peptides, providing a comparative overview of their characteristics.

Table 1: Radiolabeling Efficiency and Molar Activity

| Peptide/Molec<br>ule              | Radiolabeling<br>Conditions | Radiochemical<br>Yield (%) | Molar Activity<br>(GBq/µmol) | Reference |
|-----------------------------------|-----------------------------|----------------------------|------------------------------|-----------|
| NOTA-HFn                          | 15 min, RT                  | >98.5                      | 72.96 ± 21.33                | [5]       |
| NOTA-NT-20.3                      | 30 min, 98°C                | >95                        | 5.13                         | [6]       |
| NOTA-c(RGDfK)                     | 20 min, RT                  | >95                        | Not Reported                 | [7]       |
| NOTA-BBN(7-<br>14)NH <sub>2</sub> | 1 h, 70°C                   | ≥90                        | Not Reported                 | [8]       |
| PSMA-targeting peptide            | 15 min, RT                  | 98                         | Not Reported                 | [9]       |

Table 2: In Vitro and In Vivo Stability

| Labeled<br>Peptide                     | Stability<br>Medium    | Incubation<br>Time | Stability (%)  | Reference |
|----------------------------------------|------------------------|--------------------|----------------|-----------|
| <sup>64</sup> Cu-NOTA-<br>C225         | PBS                    | 50 h               | Stable         | [2]       |
| <sup>64</sup> Cu-NOTA-<br>C225         | Human Serum<br>Albumin | 50 h               | Stable         | [2]       |
| <sup>64</sup> Cu-NOTA-HFn              | PBS                    | 48 h               | Good Stability | [5]       |
| <sup>64</sup> Cu-NOTA-NT-<br>20.3      | PBS & Human<br>Serum   | 24 h               | Stable         | [6]       |
| <sup>64</sup> Cu/NOTA<br>monomer/dimer | Mouse Plasma           | 24 h               | Stable         | [10]      |

Table 3: Hydrophilicity and In Vivo Performance



| Labeled<br>Peptide                                                         | logP Value   | Peak Tumor<br>Uptake (%ID/g) | Tumor-to-<br>Muscle Ratio | Reference |
|----------------------------------------------------------------------------|--------------|------------------------------|---------------------------|-----------|
| <sup>64</sup> Cu-NOTA-<br>PEG <sub>4</sub> -SAA <sub>4</sub> -<br>c(RGDfK) | -3.40 ± 0.05 | ~4                           | 16.6 ± 5.6 (at<br>0.5h)   | [11]      |
| <sup>64</sup> Cu-NOTA-HFn                                                  | -2.42 ± 0.52 | 1.43 ± 0.23 (at<br>6h)       | 10.53 ± 3.11 (at<br>6h)   | [5]       |
| <sup>64</sup> Cu-NOTA-<br>C225 (A431<br>tumors)                            | Not Reported | 7.80 ± 1.51 (at<br>36h)      | Not Reported              | [2]       |

# **Experimental Protocols**Protocol for Conjugation of NOTA to Peptides

This protocol describes a general method for conjugating a NOTA-derivative (e.g., p-SCN-Bn-NOTA) to a peptide containing a primary amine (e.g., lysine residue or N-terminus).

#### Materials:

- Peptide of interest
- p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-SCN-Bn-NOTA)
- Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- PD-10 desalting column or equivalent size-exclusion chromatography system
- · HPLC system for purification
- Lyophilizer
- Mass spectrometer for product characterization



## Procedure:

- Dissolve the peptide in sodium bicarbonate buffer.
- Dissolve the p-SCN-Bn-NOTA in a small amount of DMF or DMSO.
- Add the NOTA solution to the peptide solution. The molar ratio of NOTA to peptide should be optimized but a 5-10 fold molar excess of NOTA is a good starting point.
- Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle stirring.
- Monitor the reaction progress using HPLC.
- Once the reaction is complete, purify the NOTA-conjugated peptide using a PD-10 desalting column to remove unconjugated NOTA, followed by semi-preparative HPLC to isolate the desired product.
- Lyophilize the purified NOTA-peptide conjugate.
- Confirm the identity of the product by mass spectrometry.

## Protocol for Radiolabeling of NOTA-Peptides with 64Cu

This protocol provides a general procedure for the radiolabeling of NOTA-conjugated peptides with <sup>64</sup>CuCl<sub>2</sub>.

#### Materials:

- NOTA-conjugated peptide
- 64CuCl<sub>2</sub> in dilute HCl
- Sodium acetate or Ammonium acetate buffer (0.1 M, pH 4.5-7.2)[7][11]
- Metal-free water
- · Heating block or water bath
- Radio-TLC or radio-HPLC system for quality control



## Procedure:

- In a metal-free microcentrifuge tube, add the desired amount of NOTA-conjugated peptide (e.g., 10 μg in 10 μL of water).[11]
- Add the appropriate volume of buffer (e.g., 300 μL of 0.1 M NaOAc, pH 4.5).[11]
- Add the <sup>64</sup>CuCl<sub>2</sub> solution (e.g., 74 MBq).[11]
- Gently mix the solution.
- Incubate the reaction mixture. Incubation conditions can vary depending on the peptide, but common conditions include room temperature for 20 minutes or 37°C for 15 minutes.[2][7]
   [11] Some protocols may require heating at higher temperatures (e.g., 70-98°C) for up to 1 hour.[6][8]
- After incubation, perform quality control to determine the radiochemical purity.

# Protocol for Quality Control of <sup>64</sup>Cu-NOTA-Peptides

- 3.3.1. Radio-Thin Layer Chromatography (Radio-TLC)
- Stationary Phase: C18 plates.[7]
- Mobile Phase: 0.1 M sodium citrate buffer (pH 5.5).[7]
- Procedure:
  - Spot a small amount of the reaction mixture onto the TLC plate.
  - Develop the plate in the mobile phase.
  - Analyze the plate using a radio-TLC scanner.
  - The  $^{64}$ Cu-NOTA-peptide should remain at the origin (Rf = 0), while free  $^{64}$ Cu<sup>2+</sup> will move with the solvent front (Rf  $\approx$  1).
- 3.3.2. Radio-High Performance Liquid Chromatography (Radio-HPLC)



- Column: C18 analytical column.
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid
   (TFA). A typical gradient is 5-65% acetonitrile over 30-40 minutes.[6][11]
- Detection: In-line UV and radioactivity detectors.
- Procedure:
  - Inject a small aliquot of the reaction mixture onto the HPLC system.
  - Monitor the chromatogram for the retention times of the radiolabeled peptide and any free
     <sup>64</sup>Cu. The retention time of the <sup>64</sup>Cu-NOTA-peptide will be specific to the peptide used.

## **Protocol for Determination of Lipophilicity (logP)**

This protocol is used to assess the hydrophilicity or lipophilicity of the radiolabeled peptide, which can influence its in vivo biodistribution.

#### Materials:

- Purified <sup>64</sup>Cu-NOTA-peptide
- 1-Octanol
- Phosphate-buffered saline (PBS)
- Gamma counter

#### Procedure:

- Add a small volume of the  $^{64}$ Cu-NOTA-peptide (e.g., 50 µL) to a tube containing a mixture of 1-octanol (500 µL) and PBS (450 µL).[5]
- Vortex the mixture vigorously for 5 minutes at room temperature.[5]
- Centrifuge the mixture at high speed (e.g., 10,000 g) for 10 minutes to separate the phases. [5]



- Carefully collect equal volumes from the 1-octanol and PBS layers.
- Measure the radioactivity in each sample using a gamma counter.
- Calculate the logP value using the formula: logP = log10 (counts in octanol phase / counts in aqueous phase).[5]

## **Visualizations**



Click to download full resolution via product page

Caption: Workflow for the preparation of <sup>64</sup>Cu-NOTA-peptides.









Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. Synthesis and evaluation of 64Cu-radiolabeled NOTA-cetuximab (64Cu-NOTA-C225) for immuno-PET imaging of EGFR expression PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Evaluation of 64Cu-Radiolabeled KCCYSL Peptides for Targeting Epidermal Growth Factor Receptor-2 in Breast Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PET Imaging of the Neurotensin Targeting Peptide NOTA-NT-20.3 Using Cobalt-55, Copper-64 and Gallium-68 [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Optimization of preparation conditions and quality control of copper-64 labelled peptides [inis.iaea.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin ανβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Copper-64 Labeling of NOTA-Conjugated Peptides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3098554#copper-64-labeling-using-nota-conjugated-peptides]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com